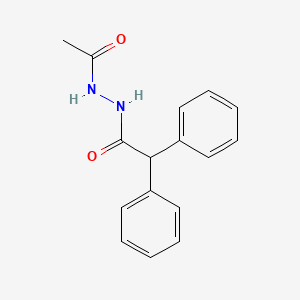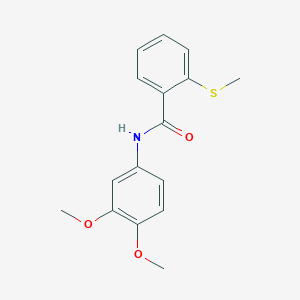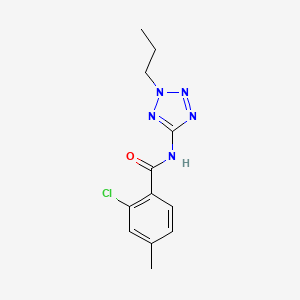![molecular formula C16H15ClN2O3 B5786697 2-[4-(acetylamino)phenoxy]-N-(2-chlorophenyl)acetamide](/img/structure/B5786697.png)
2-[4-(acetylamino)phenoxy]-N-(2-chlorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis methods for related compounds involve multiple steps, including acetylation, methylation, and specific reactions like the Fries rearrangement and Sandmeyer reaction. For instance, N-Methyl-2-(4-phenoxyphenoxy) acetamide synthesis utilized DMF as a solvent and potassium carbonate as a catalyst, followed by reaction with sulfuryl chloride under optimized conditions, achieving a yield of about 80% (Gao Yonghong, 2009). Another study synthesized ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate by reacting paracetamol with ethyl 2-bromo-2-methylpropionate, showcasing the compound's crystal structure through X-ray diffraction (Gabriel Navarrete-Vázquez et al., 2011).
Molecular Structure Analysis
The molecular structure of related compounds is often characterized using techniques like IR, MS, and NMR spectroscopy. The crystal structure is detailed through parameters such as space group, unit cell dimensions, and hydrogen-bonding interactions. For example, ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate crystallizes in the monoclinic space group P2(1)/c, with the crystal structure stabilized by N–H···O=C and C–H···O hydrogen-bonding interactions (Gabriel Navarrete-Vázquez et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving related compounds include acetylation, methylation, and the use of catalysts for specific transformations. The reaction conditions, such as temperature and solvent choice, significantly impact the yield and purity of the synthesized compounds. For instance, the synthesis of N-Methyl-2-(4-phenoxyphenoxy) acetamide under optimized conditions led to significant yields, demonstrating the compound's potential utility (Gao Yonghong, 2009).
Propriétés
IUPAC Name |
2-(4-acetamidophenoxy)-N-(2-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-11(20)18-12-6-8-13(9-7-12)22-10-16(21)19-15-5-3-2-4-14(15)17/h2-9H,10H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCKBTPGRZHDEAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{3-fluoro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5786620.png)








![1-[2-(4-chloro-3-methylphenoxy)ethyl]piperidine](/img/structure/B5786700.png)



